2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-[(4-methylsulfanylphenyl)methyl]acetamide
Description
2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-[(4-methylsulfanylphenyl)methyl]acetamide is a complex organic compound that features a tetrazole ring, an azepane moiety, and a methylsulfanylphenyl group
Properties
IUPAC Name |
2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-[(4-methylsulfanylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6OS/c1-26-16-8-6-15(7-9-16)12-19-18(25)14-24-17(20-21-22-24)13-23-10-4-2-3-5-11-23/h6-9H,2-5,10-14H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJCSNQKKZDVHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)CN2C(=NN=N2)CN3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-[(4-methylsulfanylphenyl)methyl]acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via [2+3] cycloaddition between a nitrile and an azide.
Introduction of the Azepane Moiety: The azepane ring can be introduced through nucleophilic substitution reactions, where an azepane derivative reacts with a suitable leaving group on the tetrazole ring.
Attachment of the Methylsulfanylphenyl Group: This step involves the coupling of the tetrazole-azepane intermediate with a methylsulfanylphenyl derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced tetrazole derivatives or azepane ring-opened products.
Substitution: Various substituted tetrazole or azepane derivatives.
Scientific Research Applications
2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-[(4-methylsulfanylphenyl)methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s tetrazole ring is known for its bioisosteric properties, making it useful in drug design for mimicking carboxylic acids.
Biological Studies: Its ability to interact with biological receptors makes it a candidate for studying receptor-ligand interactions and drug-receptor binding.
Material Science: The compound’s unique structural features can be exploited in the design of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-[(4-methylsulfanylphenyl)methyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The tetrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function.
Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds such as 5-substituted tetrazoles and 1,5-disubstituted tetrazoles share similar structural features and biological activities.
Azepane Derivatives: Compounds containing azepane rings, such as certain antidepressants and antipsychotics, have comparable pharmacological properties.
Uniqueness
2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-[(4-methylsulfanylphenyl)methyl]acetamide is unique due to its combination of a tetrazole ring, an azepane moiety, and a methylsulfanylphenyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
